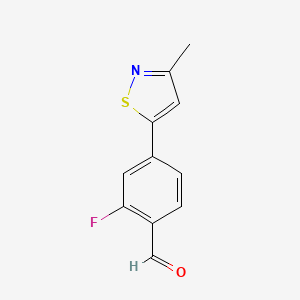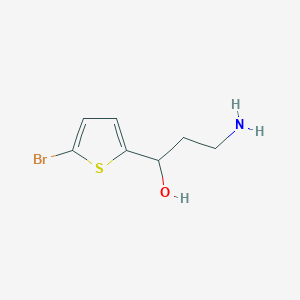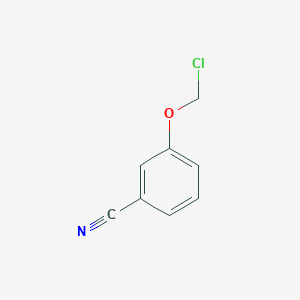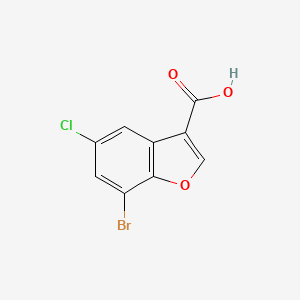
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by the presence of a carboxylic acid group attached to a pyridine ring The specific structure of this compound includes a chlorine atom at the 2-position and a pyridin-4-yl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents as coupling partners . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid (Niacin): A derivative of pyridine with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Uniqueness
2-Chloro-6-(pyridin-4-YL)pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a pyridin-4-yl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. The combination of these functional groups allows for unique interactions with molecular targets, enhancing its potential as a versatile compound in scientific research and industrial applications.
特性
分子式 |
C11H7ClN2O2 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC名 |
2-chloro-6-pyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h1-6H,(H,15,16) |
InChIキー |
HGFCASQEEVBNJT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)




![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)



![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)

